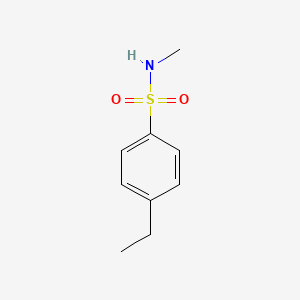![molecular formula C19H21N3O2S B2736302 4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097916-16-8](/img/structure/B2736302.png)
4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one is an organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of functional groups such as methylsulfanyl, phenyl, pyridinyl, and piperazinone, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Intermediate: The process begins with the synthesis of a phenylpropanoic acid derivative. This is achieved through the Friedel-Crafts acylation of 4-(methylsulfanyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Ring Formation: The resulting phenylpropanoyl intermediate is then reacted with 1-(pyridin-3-yl)piperazine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While the detailed industrial production methods are proprietary and vary by manufacturer, the general approach involves scaling up the aforementioned synthetic routes using continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazinone ring can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and halides.
Major Products
Sulfoxides and Sulfones: from oxidation.
Alcohol derivatives: from reduction.
Substituted pyridines: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology
In biological studies, this compound is investigated for its potential as a ligand in receptor binding assays, contributing to the understanding of molecular interactions and signaling pathways.
Medicine
4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one is explored for its therapeutic potential, including its role as an inhibitor in enzymatic reactions and its utility in drug design and development.
Industry
In the industrial sector, this compound finds applications in the formulation of specialty chemicals and the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one exerts its effects is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The presence of the piperazinone and pyridinyl groups enhances its affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{3-[4-(Methylthio)phenyl]propanoyl}-1-(pyridin-3-yl)piperidine-2-one
4-{3-[4-(Methylsulfinyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazine-2-one
4-{3-[4-(Methylsulfonyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazine-2-one
Uniqueness
What sets 4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one apart is the combination of its functional groups, which impart unique chemical reactivity and biological activity. The methylsulfanyl group, in particular, contributes to its distinct oxidative and reductive properties, while the piperazinone ring structure enhances its pharmacological potential. This makes the compound a versatile tool in both research and application development.
There you have it—a comprehensive look at this compound. Let me know if there's anything else you need!
Eigenschaften
IUPAC Name |
4-[3-(4-methylsulfanylphenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-25-17-7-4-15(5-8-17)6-9-18(23)21-11-12-22(19(24)14-21)16-3-2-10-20-13-16/h2-5,7-8,10,13H,6,9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOGZEPSVONJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2736222.png)
![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2736228.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide](/img/structure/B2736230.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2736231.png)

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2736233.png)


![5-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2736240.png)
![4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2736242.png)
